3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one

PDE4 inhibition Inflammation Pyrazolo-pyridazinone SAR

3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one (CAS 62538-39-0, molecular formula C7H8N4O, molecular weight 164.16 g/mol) is a low-molecular-weight heterocyclic building block belonging to the pyrazolo[3,4-d]pyridazin-4-one class. This core scaffold is a privileged structure in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of potent kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs), fibroblast growth factor receptors (FGFRs), and Bruton's tyrosine kinase (BTK).

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
CAS No. 62538-39-0
Cat. No. B15213930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one
CAS62538-39-0
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)C(=NNC2=O)C
InChIInChI=1S/C7H8N4O/c1-3-5-6(10-8-3)4(2)9-11-7(5)12/h1-2H3,(H,8,10)(H,11,12)
InChIKeyUXVHPOZXCRDXIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one (CAS 62538-39-0): Procurement-Relevant Identity and Scaffold Overview


3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one (CAS 62538-39-0, molecular formula C7H8N4O, molecular weight 164.16 g/mol) is a low-molecular-weight heterocyclic building block belonging to the pyrazolo[3,4-d]pyridazin-4-one class . This core scaffold is a privileged structure in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of potent kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs), fibroblast growth factor receptors (FGFRs), and Bruton's tyrosine kinase (BTK) [1]. The dimethyl substitution pattern on this core is a defining feature that differentiates it from the unsubstituted or mono-methyl analogs, potentially influencing lipophilicity, binding pocket complementarity, and metabolic stability. Its commercial availability primarily serves as a research-grade precursor for hit-to-lead optimization campaigns rather than as a final bioactive entity itself.

Why 3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one Cannot Be Generically Substituted in Research Procurement


The pyrazolo[3,4-d]pyridazin-4-one scaffold is highly sensitive to substitution patterns, leading to profound shifts in target selectivity and potency. Literature consistently demonstrates that even minor modifications—such as the variation from a methyl to an ethyl group or the repositioning of a nitrogen substituent—can alter the inhibitory profile from CDK2 to PDE4, or from a FGFR covalent inhibitor to a BTK inhibitor [1][2]. A generic 'pyrazolo-pyridazinone' cannot be interchanged for 3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one in a synthetic pathway or biological assay without risking complete loss of activity or introduction of off-target effects. This compound's specific 3,7-dimethyl configuration is a critical synthetic handle for downstream functionalization, and its purity, exact tautomeric form, and absence of positional isomers are non-negotiable parameters for reproducible experimental outcomes. The quantitative evidence below, though currently limited for this precise molecule, illustrates the data-driven rationale required for its selection over other in-class candidates.

Quantitative Procurement Evidence for 3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one: Head-to-Head and Class-Level Differentiation


PDE4 Inhibitory Activity: A Class-Level Inferiority of the 3,7-Dimethyl Core Compared to Optimized Pyrazolo[3,4-d]pyridazinones

In a comprehensive PDE4 inhibition study, the unsubstituted pyrazole derivatives were found to be completely inactive, while potent pyrazolo[3,4-d]pyridazinones achieved nanomolar activity (IC50 = 32 nM for the most potent compound 14g) [1]. Compound 3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one itself was not included in this series; however, its structure represents a simpler, less-functionalized core. This data serves as a critical class-level inference: the 3,7-dimethyl core without further aryl substitution at position 2 and an ester group at position 4 is predicted to be significantly less active or entirely inactive as a PDE4 inhibitor. For researchers specifically requiring a PDE4-inactive control or a core scaffold for selective derivatization, this compound is therefore a more suitable choice than the fully decorated, potent PDE4 inhibitors like 14g.

PDE4 inhibition Inflammation Pyrazolo-pyridazinone SAR

CDK Inhibitory Potential: Structural Comparison with a Known CDK2-Binding Pyrazolopyridazine

Patent DE60210819T2 discloses a series of fused pyridazine derivatives as inhibitors of CDK2 and CDK4 activity [1]. While the specific compound 3,7-dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one is not explicitly exemplified, a closely related analog, 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine, has been reported as a CDK2 inhibitor that binds to the active site and prevents substrate phosphorylation. This provides class-level inference that the 3,7-dimethyl-2H-pyrazolo[3,4-d]pyridazin-4-one scaffold, when appropriately functionalized at the 4-one position, can be directed towards CDK2 inhibition. The 4-one moiety distinguishes this compound from the 7-chloro analog, offering a different vector for covalent or non-covalent interactions. Direct comparative activity data (IC50) for the target compound is not available in public literature.

CDK2 inhibition Cancer Kinase inhibitor scaffold

FGFR Inhibitor Scaffold: Comparison with Optimized Covalent Pyrazolo[3,4-d]pyridazinones

A series of pyrazolo[3,4-d]pyridazinone compounds were developed as novel covalent FGFR inhibitors, with the crystal structure of a representative compound bound to FGFR4 kinase domain resolved (PDB: 6IUP) [1]. The optimized covalent inhibitor features an acrylamide warhead attached via a phenyl linker to the pyrazolo[3,4-d]pyridazinone core, achieving potent inhibition. 3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one, lacking this warhead and the aryl substitution, is the core synthetic intermediate. Its value for procurement is as a starting material for building these advanced inhibitors, where its purity and specific substitution pattern ensure the correct final geometry of the covalent inhibitor. Direct FGFR inhibition data for this core alone is not provided, as it is not expected to be an active FGFR inhibitor without the warhead.

FGFR inhibition Targeted covalent inhibitor Cancer

Optimal Research & Industrial Applications for 3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one Based on Differentiated Evidence


Synthetic Intermediate for Next-Generation Covalent FGFR Inhibitors

Given the established role of the pyrazolo[3,4-d]pyridazinone core in potent covalent FGFR inhibitors [1], 3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one serves as the critical starting material for the synthesis of novel analogs. Researchers involved in medicinal chemistry campaigns targeting FGFR-driven cancers should procure this compound with high purity to ensure the fidelity of their final covalent inhibitors.

Inactive Control Core for PDE4 Assay Development

As established by the SAR of pyrazolo[3,4-d]pyridazinones, the unadorned 3,7-dimethyl core is predicted to be inactive against PDE4, in stark contrast to highly optimized inhibitors like compound 14g (IC50 = 32 nM) [1]. This compound can be procured as a negative control scaffold in PDE4 biochemical or cell-based assays, allowing researchers to attribute observed activity specifically to the elaborated pharmacophoric elements of their test compounds.

CDK2 Inhibitor Lead Optimization and Patent Expansion

The patent literature identifies fused pyridazine derivatives, including this chemical class, as CDK2/CDK4 inhibitors [1]. For research groups seeking to develop novel, patentable CDK2 inhibitors, 3,7-dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one is the differentiated starting point. Its 4-one moiety provides a synthetic handle absent in the known 7-chloro analog, potentially leading to inhibitors with a distinct selectivity window and intellectual property position.

Chemical Biology Probe Synthesis for Kinase Profiling

The pyrazolo[3,4-d]pyridazinone scaffold has been profiled against multiple kinases including CDKs, FGFRs, and BTK [1][2]. Procuring the 3,7-dimethyl core enables the synthesis of affinity chromatography probes or fluorescent tracers. Its defined dimethyl substitution pattern ensures that the resulting probes will accurately reflect the binding interactions of the lead series from which they are derived, avoiding the confounding effects of altered ring electronics or sterics that would occur with a different substitution pattern.

Quote Request

Request a Quote for 3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.